Hsd17B13-IN-68 Sub-100 nM Biochemical Potency Versus HSD17B13-IN-3
Hsd17B13-IN-68 demonstrates biochemical inhibitory activity with an IC50 of < 0.1 μM (< 100 nM) against HSD17B13 using estradiol as substrate . In contrast, HSD17B13-IN-3 (compound 2) exhibits IC50 values of 0.38 μM (380 nM) with β-estradiol and 0.45 μM (450 nM) with leukotriene B4 as substrate under comparable biochemical assay conditions . This represents at least a 3.8-fold difference in potency between the two compounds, with Hsd17B13-IN-68 falling below the 100 nM threshold while HSD17B13-IN-3 remains in the mid-hundred nanomolar range.
| Evidence Dimension | Biochemical inhibition of HSD17B13 (estradiol substrate) |
|---|---|
| Target Compound Data | IC50 < 0.1 μM (< 100 nM) |
| Comparator Or Baseline | HSD17B13-IN-3: IC50 = 0.38 μM (380 nM) with β-estradiol |
| Quantified Difference | ≥3.8-fold higher potency for Hsd17B13-IN-68 (absolute difference ≥280 nM) |
| Conditions | Biochemical assay with β-estradiol substrate and NAD+ cofactor; similar but not identical experimental conditions between studies |
Why This Matters
The >3.8-fold potency differential means researchers using Hsd17B13-IN-68 may require lower compound concentrations to achieve equivalent target engagement, reducing potential off-target effects in cellular experiments.
